3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
CAS No.:
Cat. No.: VC18042011
Molecular Formula: C9H15ClF3N
Molecular Weight: 229.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15ClF3N |
|---|---|
| Molecular Weight | 229.67 g/mol |
| IUPAC Name | 3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H14F3N.ClH/c10-9(11,12)3-1-2-7-4-8(13,5-7)6-7;/h1-6,13H2;1H |
| Standard InChI Key | XWVPTGOCWUXOHM-UHFFFAOYSA-N |
| Canonical SMILES | C1C2(CC1(C2)N)CCCC(F)(F)F.Cl |
Introduction
Structural and Chemical Features
Molecular Architecture
The compound features a bicyclo[1.1.1]pentane core, a strained hydrocarbon system with three bridgehead carbons. The 4,4,4-trifluorobutyl substituent at the 3-position introduces steric bulk and electron-withdrawing characteristics, while the amine group at the 1-position facilitates salt formation with hydrochloric acid . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅ClF₃N |
| Molecular Weight | 230.67 g/mol |
| Rotatable Bonds | 4 |
| Hydrogen Bond Donors | 1 (amine) |
| Hydrogen Bond Acceptors | 1 (amine) |
| Topological Polar Surface Area | 26 Ų |
| LogP (Octanol-Water) | 1.85 |
This data, derived from computational models, highlights the compound’s moderate lipophilicity and potential for blood-brain barrier penetration .
Synthesis and Scalability
Key Synthetic Routes
Large-scale synthesis typically involves photochemical [2+2] cycloaddition strategies, as demonstrated for related BCP amines :
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Photochemical Core Formation:
Propellane (tricyclo[1.1.1.0²,⁴]pentane) reacts with diacetyl under UV light (365 nm) in a continuous-flow reactor to yield bicyclo[1.1.1]pentane-1,3-diketone. This method achieves kilogram-scale production within 24 hours . -
Haloform Reaction:
The diketone undergoes cleavage with sodium hypochlorite to form bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a versatile intermediate . -
Side-Chain Introduction:
The 4,4,4-trifluorobutyl group is installed via Grignard or organozinc additions, followed by reductive amination and hydrochloride salt formation .
Optimization Challenges
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Strain Release: The BCP core’s high strain energy (≈70 kcal/mol) necessitates mild reaction conditions to prevent ring-opening .
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Fluorine Handling: The trifluorobutyl group requires anhydrous environments to avoid hydrolysis .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
| Parameter | Value |
|---|---|
| Aqueous Solubility | 12 mg/mL (pH 7.4) |
| Plasma Stability | >90% after 24 h (human) |
| CYP450 Inhibition | CYP3A4 IC₅₀ >50 μM |
The hydrochloride salt improves aqueous solubility compared to free bases, critical for oral bioavailability .
In Silico ADMET Predictions
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Permeability: Caco-2 Papp = 18 × 10⁻⁶ cm/s (high intestinal absorption).
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Half-Life: Predicted t₁/₂ = 6.2 h (human liver microsomes).
| GHS Code | Hazard Statement |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory during handling .
Applications in Drug Discovery
Kinase and Enzyme Inhibition
The compound’s rigidity and fluorine content make it a preferred scaffold for:
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ABHD6 Inhibitors: Patent WO2024071398A1 discloses BCP amines as potent α/β-hydrolase domain 6 antagonists for treating metabolic disorders .
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BTK Inhibitors: Analogous structures show IC₅₀ <10 nM in Bruton’s tyrosine kinase assays .
Case Study: Neuropathic Pain Agent
A derivative with a 4,4,4-trifluorobutyl-BCP core demonstrated:
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83% reduction in mechanical allodynia (rat model, 10 mg/kg).
| Supplier | Purity | Pack Size | Price (USD) |
|---|---|---|---|
| Enamine Ltd | 95% | 100 mg | 990 |
| Enamine US | 95% | 1 g | 2,855 |
| ChemSpace | 95% | 5 g | 8,280 |
Lead times range from 2 days (US stock) to 5 days (international shipping) .
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